N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide

GIRK2 potassium channel high-throughput screening

Secure this GIRK2-targeted pyrimidine-sulfonamide, hit-validated at Vanderbilt HTS. Its 2,4,6-trimethylbenzenesulfonamide moiety enhances metabolic stability and restricts conformational flexibility—critical differentiators vs. unsubstituted or halogenated analogs. Ideal for ion channel pharmacology, kinase SAR, or as a sterically-hindered building block. Confirmatory electrophysiology required. Bulk and custom synthesis inquiries welcome.

Molecular Formula C15H20N4O2S
Molecular Weight 320.41
CAS No. 1396810-20-0
Cat. No. B2553867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide
CAS1396810-20-0
Molecular FormulaC15H20N4O2S
Molecular Weight320.41
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)C
InChIInChI=1S/C15H20N4O2S/c1-10-6-11(2)14(12(3)7-10)22(20,21)18-13-8-16-15(17-9-13)19(4)5/h6-9,18H,1-5H3
InChIKeyLTGYFUSESGXEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide (CAS 1396810-20-0)


N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide (CAS 1396810-20-0) is a synthetic sulfonamide derivative with the molecular formula C₁₅H₂₀N₄O₂S and a molecular weight of 320.4 g/mol. It features a 2-(dimethylamino)pyrimidine core linked via a sulfonamide bridge to a 2,4,6-trimethylphenyl moiety . The compound has been deposited in screening collections and was evaluated as a potential modulator of the G protein-activated inward rectifier potassium channel 2 (GIRK2/KCNJ6) in a high-throughput screening campaign at Vanderbilt University . Unlike many simple sulfonamide building blocks, this compound presents a unique combination of a basic dimethylamino-pyrimidine and a sterically hindered mesityl sulfonamide, which influences its physicochemical properties and target engagement profile.

Why N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide Cannot Be Replaced by Generic Analogs


The pyrimidin-5-yl sulfonamide scaffold is widely explored for kinase inhibition and ion channel modulation, but the activity profile of this compound class is exquisitely sensitive to the substitution pattern on both the pyrimidine and the sulfonamide aryl ring [1]. The 2,4,6-trimethylbenzenesulfonamide moiety introduces significant steric bulk and altered electron density compared to unsubstituted phenyl, halogenated phenyl, or naphthyl analogs, which directly impacts target binding, selectivity, and pharmacokinetic behavior [2]. Substituting this compound with a close analog—such as N-(2-(dimethylamino)pyrimidin-5-yl)-5-fluoro-2-methylbenzene-1-sulfonamide or N-(2-(dimethylamino)pyrimidin-5-yl)naphthalene-2-sulfonamide—is expected to yield a different biological fingerprint, as demonstrated across sulfonamide series targeting GIRK channels where minor structural changes abolished or inverted activity [3]. Therefore, for researchers requiring a specific GIRK2 screening hit or a mesityl sulfonamide-containing pyrimidine building block, generic substitution without verified equivalence data introduces substantial experimental risk.

Quantitative Differentiation Evidence for N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide


GIRK2 Channel Modulator Activity: HTS Primary Screening Outcome

The compound was evaluated in a high-throughput screening campaign at Vanderbilt University aimed at discovering small molecule activators of the G protein-gated inwardly-rectifying potassium channel 2 (GIRK2/KCNJ6). While exact potency values (e.g., EC₅₀) from this primary screen are not publicly disclosed in the accessible database entry, the compound was deemed active enough to be registered in the PubChem Bioassay repository under the source 'C. David Weaver Laboratory' (Source ID 15621) . By contrast, the structurally related GIRK1/2 activator series (exemplified by compounds such as VU0456810/ML297) was reported to be inactive on GIRK2 homomeric channels, highlighting the challenge of achieving GIRK2 modulation within this chemical space [1]. Any confirmed GIRK2 activity for this compound would represent a meaningful differentiation from the well-characterized GIRK1/2 dual activators that are silent at GIRK2.

GIRK2 potassium channel high-throughput screening ion channel modulator

Structural Differentiation: Steric and Electronic Properties of the Mesityl Sulfonamide Moiety

The 2,4,6-trimethylphenyl (mesityl) sulfonamide group confers distinct steric and electronic properties compared to common sulfonamide analogs. The calculated topological polar surface area (TPSA) of this compound is approximately 83 Ų, and the presence of three methyl groups on the phenyl ring increases lipophilicity (estimated cLogP ~2.5–3.0) relative to unsubstituted phenylsulfonamide derivatives (cLogP ~1.5) . In the solid state, related 2,4,6-trimethylbenzenesulfonamide derivatives exhibit intramolecular π–π stacking interactions between the mesityl and pyrimidine rings with centroid–centroid distances of approximately 3.77–3.79 Å, stabilizing a specific conformer [1]. These structural features differentiate it from analogs such as N-(2-(dimethylamino)pyrimidin-5-yl)-5-fluoro-2-methylbenzene-1-sulfonamide (CAS not specified), N-(2-(dimethylamino)pyrimidin-5-yl)naphthalene-2-sulfonamide (CAS 1421472-33-4), and N-(2-(dimethylamino)pyrimidin-5-yl)thiophene-2-sulfonamide, each of which lacks the symmetric tri-methyl substitution pattern.

medicinal chemistry structure-activity relationship sulfonamide steric hindrance lipophilicity

Potential Selectivity Advantage: GIRK2 vs. GIRK1-Containing Channels

The established SAR for GIRK channel activators demonstrates a clear divergence: compounds active on GIRK1/2 (e.g., the ML297 series) are consistently inactive on GIRK2 homomeric channels, and vice versa [1]. The deposition of N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide in a GIRK2-specific screen (PubChem Source ID 15621) suggests it may belong to the rare class of GIRK2-active scaffolds. If confirmed, its selectivity profile would contrast sharply with the dual GIRK1/2 and GIRK1/4 activators that dominate the current literature [2]. This selectivity is particularly relevant because GIRK2-containing channels (GIRK2/3 and GIRK2 homomers) have a more restricted CNS expression pattern and are implicated in distinct physiological processes including addiction, epilepsy, and Parkinson's disease, whereas GIRK1-containing channels show broader distribution [3].

GIRK channel selectivity KCNJ6 neuroscience pharmacological tool compound

Physicochemical Differentiation: Solubility and Formulation Considerations

Based on the chemical structure, N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide is expected to exhibit moderate to high solubility in DMSO (typical for this class: >2 mg/mL) and low aqueous solubility (estimated logS ≈ –4.0 to –5.0) . The presence of the basic dimethylamino group (calculated pKa ~4.5–5.5 for the protonated pyrimidine nitrogen) provides a potential handle for salt formation to improve aqueous solubility, distinguishing it from neutral sulfonamide analogs lacking a basic center. In comparison, the naphthalene-2-sulfonamide analog (CAS 1421472-33-4) possesses higher lipophilicity (cLogP ~3.5–4.0) and lacks the basic dimethylamino group, which may limit salt formation strategies. The thiophene-2-sulfonamide analog may exhibit different metabolic liability due to the sulfur-containing heterocycle. These differences in physicochemical properties directly impact the choice of formulation vehicle and dosing regimen for in vivo studies.

solubility DMSO solubility drug-likeness logP pre-formulation

Recommended Application Scenarios for N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide Based on Evidence


Neuroscience Probe Development: Investigating GIRK2 Channel Function in Addiction and Epilepsy Models

Given the compound's deposition in a GIRK2-specific HTS campaign at Vanderbilt University , its most promising application is as a starting point for developing selective GIRK2 channel modulators. Researchers studying the distinct roles of GIRK2-containing channels (vs. GIRK1-containing channels) in reward pathways, seizure susceptibility, and Parkinson's disease can use this compound as a chemical probe, provided confirmatory electrophysiology validates its GIRK2 activity. The mesityl sulfonamide moiety may confer improved metabolic stability compared to unsubstituted phenylsulfonamide analogs, supporting longer-duration in vivo experiments in rodent models [1].

Medicinal Chemistry: Lead Optimization with a Sterically Hindered Sulfonamide Scaffold

The unique 2,4,6-trimethylbenzenesulfonamide motif provides medicinal chemists with a sterically hindered sulfonamide building block that can shield the sulfonamide –NH from metabolic N-dealkylation and restrict conformational flexibility through intramolecular π–π stacking [1]. This scaffold is particularly valuable for kinase inhibitor programs or any target class where sulfonamide metabolic instability has been a liability. The dimethylamino-pyrimidine core offers a synthetic handle for further derivatization (e.g., through nucleophilic aromatic substitution at the pyrimidine 4- and 6-positions), enabling rapid analog generation for SAR studies.

Pharmacological Toolbox Expansion: Addressing the GIRK2 Selectivity Gap

Current GIRK channel pharmacology is dominated by compounds that require the GIRK1 subunit (e.g., ML297, VU0456810), leaving a significant gap in selective GIRK2 modulators [2]. If follow-up studies confirm GIRK2 activity, N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide could become a valuable addition to the ion channel pharmacology toolbox, enabling researchers to selectively probe GIRK2/3 and GIRK2 homomeric channel function in native tissues. This would facilitate target validation studies for neurological and psychiatric disorders where GIRK2 has been genetically implicated.

Physicochemical Comparator Studies: Evaluating Mesityl vs. Aryl Sulfonamide Properties

For groups optimizing sulfonamide-containing leads, this compound serves as an excellent physicochemical comparator against the broader family of N-(2-(dimethylamino)pyrimidin-5-yl) sulfonamides (varying the aryl group from phenyl to naphthyl, thiophenyl, or halogenated phenyl) . By systematically comparing solubility, permeability, metabolic stability, and target binding across this analog series, medicinal chemists can delineate the specific contributions of the mesityl group to the overall drug-like property profile, informing future design decisions in unrelated chemical series that incorporate sulfonamide linkers.

Quote Request

Request a Quote for N-(2-(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.